molecular formula C16H13FN2OS B2953865 N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide CAS No. 892854-14-7

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2953865
CAS No.: 892854-14-7
M. Wt: 300.35
InChI Key: BHAYQMWJRMBZSN-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a benzothiazole-derived compound featuring a 3-fluorobenzamide moiety linked to the 2-position of a 4-ethyl-substituted benzothiazole ring. Benzothiazoles are known for their pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory properties, often attributed to their ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-2-10-5-4-8-13-14(10)18-16(21-13)19-15(20)11-6-3-7-12(17)9-11/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAYQMWJRMBZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide typically involves the following steps:

    Formation of 4-ethyl-1,3-benzothiazole: This can be achieved by the cyclization of 4-ethyl-2-aminobenzenethiol with carbon disulfide in the presence of a base such as potassium hydroxide.

    Acylation Reaction: The 4-ethyl-1,3-benzothiazole is then reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a chemical compound with potential applications in medicinal chemistry, material science, and catalysis. The presence of both benzothiazole and fluorobenzamide in its structure gives it unique chemical and physical properties.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It is studied as a pharmacophore in drug design for its potential antimicrobial and anticancer properties.
  • Material Science: It is explored for the development of organic semiconductors and light-emitting diodes (LEDs).
  • Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

This compound is of interest in medicinal chemistry because of its potential biological activities. Its synthesis typically involves the formation of 4-ethyl-1,3-benzothiazole through the cyclization of 4-ethyl-2-aminobenzenethiol with carbon disulfide in the presence of a base like potassium hydroxide, followed by acylation with 3-fluorobenzoyl chloride in the presence of triethylamine to yield the final product. The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can inhibit enzymes involved in various disease pathways by binding to their active sites, with the benzothiazole ring facilitating this interaction through hydrogen bonding and hydrophobic interactions. The presence of the benzothiazole unit also allows it to function as a fluorescent probe, which can be utilized in biological imaging.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown the compound has comparable potency to established chemotherapeutic agents like cisplatin.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to validate these findings and determine its spectrum of activity.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Cytotoxicity Testing: A study evaluated the cytotoxic potency against multiple human cancer cell lines using the crystal violet microtiter plate assay. Results indicated significant growth inhibition correlating with structural modifications in related compounds.
  • Structure–Activity Relationship (SAR): Investigations into SAR have shown that modifications at specific positions on the benzamide or benzothiazole rings can enhance or diminish biological activity, indicating critical points for future drug design.

Other potential applications

  • The compound serves as a pharmacophore for developing new anticancer drugs and may also be investigated for other therapeutic areas such as antimicrobial treatments.
  • The compound's unique properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs) due to its fluorescence characteristics.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity.

Comparison with Similar Compounds

Data Table: Key Structural and Physical Comparisons

Compound Core Structure Substituents Notable Properties Reference
N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide Benzothiazole 4-ethyl, 3-fluorobenzamide Hypothesized enhanced bioactivity -
2-BTFBA Benzothiazole 2-fluorobenzamide Volume = 1195.61 ų
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 6-CF₃, 3-methoxyphenyl acetamide High lipophilicity
N-benzyl-3-fluorobenzamide Benzamide 3-fluorobenzamide, benzyl Simplified analog

Research Findings and Implications

  • Crystallography : Ethyl and fluorine substitutions influence lattice parameters and crystal packing, as seen in 2-BTBA/2-BTFBA . The target compound’s 4-ethyl group may reduce symmetry compared to unsubstituted analogs.
  • Bioactivity : Fluorine at the 3-position (vs. 2-position in 2-BTFBA) could alter dipole moments and hydrogen-bonding capacity, affecting interactions with biological targets .
  • Synthetic Challenges : Introducing ethyl groups on benzothiazoles requires precise control to avoid steric hindrance during amide coupling, a step critical for maintaining yield .

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological activity, and applications in research.

1. Chemical Structure and Synthesis

This compound has a unique structure characterized by the presence of a benzothiazole moiety and a fluorinated benzamide. The synthesis typically involves:

  • Formation of 4-ethyl-1,3-benzothiazole : This is achieved through the cyclization of 4-ethyl-2-aminobenzenethiol with carbon disulfide in the presence of a base such as potassium hydroxide.
  • Acylation Reaction : The intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of triethylamine to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in various disease pathways by binding to their active sites. The benzothiazole ring facilitates this interaction through hydrogen bonding and hydrophobic interactions .
  • Fluorescent Properties : The presence of the benzothiazole unit also allows it to function as a fluorescent probe, which can be utilized in biological imaging.

3.1 Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown:

Cell Line IC50 (µM) Reference
Cervical Cancer (SISO)2.87 - 3.06
Bladder Cancer (RT-112)2.38 - 3.77

These values indicate that the compound has comparable potency to established chemotherapeutic agents like cisplatin.

3.2 Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to validate these findings and determine its spectrum of activity.

4. Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Cytotoxicity Testing : A study evaluated the cytotoxic potency against multiple human cancer cell lines using the crystal violet microtiter plate assay. Results indicated significant growth inhibition correlating with structural modifications in related compounds .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the benzamide or benzothiazole rings can enhance or diminish biological activity, indicating critical points for future drug design .

5. Applications in Research

This compound is explored for various applications:

  • Medicinal Chemistry : It serves as a pharmacophore for developing new anticancer drugs and may also be investigated for other therapeutic areas such as antimicrobial treatments.
  • Material Science : The compound's unique properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs) due to its fluorescence characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethyl-1,3-benzothiazol-2-yl)-3-fluorobenzamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, fluorobenzoyl chloride derivatives (e.g., 3-fluorobenzoyl chloride) can react with 4-ethyl-1,3-benzothiazol-2-amine under reflux in anhydrous acetonitrile for 4–6 hours. Post-reaction purification involves filtration and washing with cold acetonitrile . Crystallization techniques using slow evaporation in polar solvents (e.g., DMSO/water mixtures) enhance purity, as demonstrated for structurally similar benzothiazole amides .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The 3-fluorobenzamide moiety shows aromatic protons as a multiplet (δ 7.2–7.6 ppm) and a deshielded NH proton (δ ~8.9–9.0 ppm) due to hydrogen bonding. The 4-ethyl group on the benzothiazole ring appears as a triplet (δ ~1.3 ppm) and quartet (δ ~2.7 ppm) .
  • IR : Stretching vibrations for C=O (amide I band, ~1650–1680 cm⁻¹) and C-F (1100–1200 cm⁻¹) are diagnostic. Absence of -SH stretches (2500–2600 cm⁻¹) confirms successful substitution .

Q. What crystallization strategies are effective for X-ray diffraction studies of benzothiazole derivatives?

  • Methodological Answer : Slow diffusion of non-polar solvents (e.g., hexane) into a DMF solution promotes single-crystal growth. For structure refinement, use SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve hydrogen bonding and torsional angles. ORTEP-3 can visualize thermal ellipsoids and molecular packing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Methodological Answer :

  • Core modifications : Replace the 4-ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on receptor binding. Fluorine substitution at the benzamide meta-position (as in 3-fluorobenzamide) enhances metabolic stability and lipophilicity .
  • Biological assays : Test derivatives against target enzymes (e.g., BRAF kinase) using fluorescence polarization assays. Compare IC₅₀ values to correlate substituent effects with inhibitory potency .

Q. How do hydrogen bonding patterns in the crystal lattice influence physicochemical properties?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings formed by N-H···O=C interactions. These motifs stabilize the crystal lattice and correlate with melting points (e.g., higher melting points for tightly packed structures). Use Mercury software to quantify intermolecular distances and angles .

Q. What experimental and computational methods resolve contradictions in spectral vs. crystallographic data?

  • Methodological Answer :

  • Discrepancy Example : A distorted amide bond observed in XRD (e.g., C=O bond elongation) may conflict with IR data. Use DFT calculations (B3LYP/6-31G*) to model electronic effects or solvent interactions.
  • Validation : Compare experimental and computed NMR chemical shifts (δ) using Gaussian08. Deviations >0.3 ppm suggest conformational flexibility or crystal packing artifacts .

Q. How can structural analogs inform the design of prodrugs or targeted delivery systems?

  • Methodological Answer : Piperazine-containing analogs (e.g., N-(piperazin-1-yl-methyl)-3-fluorobenzamide derivatives) improve solubility and blood-brain barrier penetration. Evaluate logP values (via HPLC) and in vitro permeability (Caco-2 assays) to optimize pharmacokinetics .

Q. What biochemical pathways are disrupted by This compound in bacterial systems?

  • Methodological Answer : The compound may inhibit acyl carrier protein synthase (AcpS), a key enzyme in fatty acid biosynthesis. Use proteomic profiling (LC-MS/MS) to identify downregulated proteins in treated E. coli. Validate via enzyme activity assays with purified AcpS and radiolabeled substrates .

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